Lythran vs. Cryogenine and Lythrine: Molecular Weight and Scaffold Complexity Advantage for Fragment-Based Drug Design
Lythran (C24H27NO, MW = 345.48 Da) possesses a molecular weight approximately 20.7% lower than its closest bioactive derivatives cryogenine and lythrine (both C26H29NO5, MW = 435.52 Da), a difference of ~90 Da [1]. This mass reduction reflects the absence of the 12-one lactone, 2′-hydroxy, and 4′′,5′′-dimethoxy substituents present on all major bioactive congeners, making lythran a more synthetically tractable and ligand-efficient starting scaffold. The lower heavy-atom count (26 vs. 32) translates directly into fewer rotatable bonds (2 vs. 2, but with substantially reduced molecular complexity) and a smaller polar surface area, properties that are favorable in fragment-based screening libraries where MW < 300 Da is the conventional upper boundary for fragment hits [2].
| Evidence Dimension | Molecular weight and heavy-atom count (scaffold minimalism) |
|---|---|
| Target Compound Data | MW = 345.48 Da; 26 heavy atoms; C24H27NO; 0 hydrogen bond donors (as free base scaffold) |
| Comparator Or Baseline | Cryogenine/Lythrine: MW = 435.52 Da; 32 heavy atoms; C26H29NO5; 1 hydrogen bond donor (2′-OH) |
| Quantified Difference | ΔMW = −90.04 Da (−20.7%); Δheavy atoms = −6 (−18.8%) |
| Conditions | Calculated from molecular formulae; ChEBI database entries CHEBI:36283 (lythran), CHEBI:3929 (cryogenine), CHEBI:188882 ((+)-lythrine) |
Why This Matters
For procurement decisions in fragment-based lead discovery, lythran's 20.7% lower molecular weight places it closer to fragment library criteria (MW < 300) than any of its bioactive derivatives, enabling systematic SAR expansion without the synthetic burden of removing pre-installed functional groups.
- [1] ChEBI. lythran (CHEBI:36283), cryogenine (CHEBI:3929), (+)-lythrine (CHEBI:188882). European Bioinformatics Institute. Accessed 2026. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 View Source
